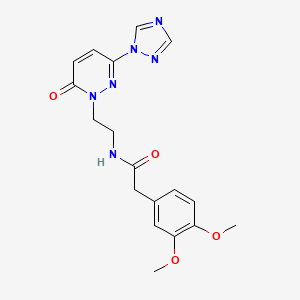![molecular formula C8H11ClN2O2 B2660307 2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide CAS No. 1697126-91-2](/img/structure/B2660307.png)
2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide is a synthetic organic compound that features a chloroacetamide moiety linked to a 5-methyl-1,3-oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide typically involves the reaction of chloroacetyl chloride with an appropriate oxazole derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the acetamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced oxazole derivatives.
Applications De Recherche Scientifique
2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules.
Materials Science: Utilized in the development of novel polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism by which 2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloroacetamide moiety may act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]acetamide: Similar structure with a thiazole ring instead of an oxazole ring.
2-Chloro-N-[1-(5-methyl-1,3-imidazol-2-yl)ethyl]acetamide: Contains an imidazole ring, offering different electronic properties.
Uniqueness
2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to its thiazole and imidazole analogs. These differences can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new chemical entities.
Propriétés
IUPAC Name |
2-chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-5-4-10-8(13-5)6(2)11-7(12)3-9/h4,6H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAOCGSCQAITAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2660232.png)
![3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2660237.png)


![N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)-2-(N-methylacetamido)acetamide](/img/structure/B2660240.png)
![N-Methyl-N-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]prop-2-enamide](/img/structure/B2660241.png)
![2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B2660242.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2660244.png)

![N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B2660246.png)
![1-{8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2660247.png)
